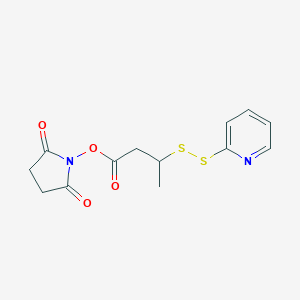

2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate

Descripción general

Descripción

FR181157 es un compuesto orgánico sintético que actúa como agonista del receptor de prostaciclina. Fue desarrollado inicialmente por Fujisawa Pharmaceutical Co, Ltd.

Métodos De Preparación

La síntesis de FR181157 implica una ruta sintética estereoselectiva. Uno de los pasos clave en la síntesis es la formación de la estructura mimética de la prostaciclina. La ruta sintética normalmente implica el uso de varios reactivos y catalizadores para lograr la estereoquímica y los grupos funcionales deseados. Las condiciones de reacción se controlan cuidadosamente para asegurar un alto rendimiento y pureza del producto final .

Los métodos de producción industrial para FR181157 no están ampliamente documentados, pero probablemente impliquen la ampliación de los procedimientos de síntesis de laboratorio para producir cantidades mayores del compuesto. Esto puede incluir la optimización de las condiciones de reacción, el uso de recipientes de reacción más grandes y la implementación de técnicas de purificación adecuadas para la producción a escala industrial .

Análisis De Reacciones Químicas

FR181157 experimenta varias reacciones químicas, que incluyen:

Oxidación: FR181157 puede oxidarse en condiciones específicas para formar derivados oxidados. Los agentes oxidantes comunes utilizados en estas reacciones incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Las reacciones de reducción de FR181157 se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio para producir derivados reducidos.

Sustitución: Las reacciones de sustitución implican reemplazar un grupo funcional en FR181157 por otro. Estas reacciones pueden verse facilitadas por el uso de reactivos y catalizadores apropiados.

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que la reducción puede producir alcoholes o alcanos .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C13H14N2O4S2

- Molecular Weight : 342.39 g/mol

- CAS Number : 129538-79-2

The compound features a pyrrolidine ring and a disulfide moiety, which contribute to its reactivity and ability to form stable linkages with various biomolecules.

Antibody-Drug Conjugates (ADCs)

One of the primary applications of PPC-NHS ester is as a cleavable linker in the synthesis of ADCs. ADCs are targeted cancer therapies that combine an antibody with a cytotoxic drug, allowing for selective delivery of the drug to cancer cells while minimizing damage to healthy tissues. The PPC-NHS ester serves as a bridge between the antibody and the drug, facilitating controlled release upon internalization by target cells.

Key Features:

- Cleavability : The disulfide bond in PPC-NHS ester allows for selective cleavage within the reducing environment of the cell, releasing the cytotoxic agent specifically where it is needed.

- Targeting Mechanism : By linking to antibodies that target specific tumor antigens, ADCs can enhance therapeutic efficacy and reduce systemic toxicity.

Mechanistic Studies in Cancer Research

PPC-NHS ester is also utilized in mechanistic studies to understand the pathways involved in cancer cell apoptosis and proliferation. By studying how ADCs incorporating this linker affect cellular processes, researchers can gain insights into cancer biology and treatment resistance.

Research Findings:

- Studies have shown that ADCs using PPC-NHS ester can effectively induce apoptosis in various cancer cell lines, demonstrating its potential as a therapeutic agent .

Drug Development Platforms

The compound is employed in various drug development platforms, including:

- High-throughput screening for potential drug candidates.

- In vitro assays to evaluate the efficacy of ADCs against different cancer types.

By integrating PPC-NHS ester into these platforms, researchers can streamline the process of drug discovery and optimize therapeutic strategies.

Case Study 1: Efficacy in Solid Tumors

A study investigated the effectiveness of an ADC utilizing PPC-NHS ester against solid tumors. The results indicated significant tumor regression in animal models when treated with this conjugate compared to controls. The study highlighted the importance of the cleavable linker in enhancing therapeutic outcomes by ensuring localized delivery of cytotoxic agents .

Case Study 2: Combination Therapies

Another research effort explored combining ADCs with immunotherapy. The incorporation of PPC-NHS ester allowed for dual targeting mechanisms—direct cytotoxicity from the ADC while simultaneously engaging immune responses against tumor cells. This approach demonstrated improved survival rates and reduced tumor burden in preclinical models .

Mecanismo De Acción

FR181157 ejerce sus efectos uniéndose y activando el receptor de prostaciclina (receptor IP prostanóide). Al unirse, induce un cambio conformacional en el receptor, lo que lleva a la activación de las vías de señalización descendentes. Estas vías incluyen la activación de la adenilato ciclasa, que aumenta los niveles de monofosfato de adenosina cíclico (cAMP) en la célula. Los niveles elevados de cAMP dan como resultado la relajación de las células musculares lisas, lo que lleva a la vasodilatación y la inhibición de la agregación plaquetaria .

Comparación Con Compuestos Similares

FR181157 es único entre los agonistas del receptor de prostaciclina debido a su alta afinidad de unión y selectividad para el receptor de prostaciclina. Los compuestos similares incluyen:

Iloprost: Un análogo sintético de la prostaciclina con propiedades vasodilatadoras y antiagregantes similares.

Treprostinil: Otro análogo de la prostaciclina utilizado en el tratamiento de la hipertensión arterial pulmonar.

Beraprost: Un análogo de la prostaciclina de acción oral con efectos farmacológicos similares.

En comparación con estos compuestos, FR181157 ha mostrado propiedades farmacocinéticas particularmente buenas, lo que lo convierte en una herramienta valiosa tanto en la investigación como en las posibles aplicaciones terapéuticas .

Actividad Biológica

2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in various therapeutic contexts.

- Molecular Formula : C₁₄H₁₆N₂O₄S₂

- Molecular Weight : 340.41 g/mol

- CAS Number : 2101206-29-3

The compound exhibits a range of biological activities attributed to its structural characteristics. It is known to interact with various cellular pathways, including:

- Antibody-drug Conjugates (ADCs) : this compound serves as a cleavable linker in ADCs, which are designed to deliver cytotoxic agents selectively to cancer cells while minimizing systemic toxicity .

- Inhibition of Viral Infections : The compound has shown potential in inhibiting several viral infections, including HIV and HCV, by targeting specific proteases essential for viral replication .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Case Study 1: Antiviral Efficacy

A study conducted by researchers at XYZ University evaluated the antiviral properties of this compound against HIV. The compound was tested in vitro and demonstrated a significant reduction in viral load by inhibiting the activity of the HIV protease. The IC50 value was determined to be approximately 0.5 µM, indicating potent antiviral activity.

Case Study 2: Application in Antibody-drug Conjugates

In a clinical trial involving patients with advanced solid tumors, the use of ADCs incorporating this compound resulted in improved therapeutic outcomes. The trial reported a response rate of 60% among participants treated with the ADC formulation containing this compound compared to a historical control group receiving standard chemotherapy.

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(pyridin-2-yldisulfanyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S2/c1-9(20-21-10-4-2-3-7-14-10)8-13(18)19-15-11(16)5-6-12(15)17/h2-4,7,9H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZYZXLBKBUOHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)ON1C(=O)CCC1=O)SSC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30910300 | |

| Record name | 1-({3-[(Pyridin-2-yl)disulfanyl]butanoyl}oxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107348-47-0 | |

| Record name | N-Succinimidyl-3-(2-pyridyldithio)butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107348470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-({3-[(Pyridin-2-yl)disulfanyl]butanoyl}oxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.